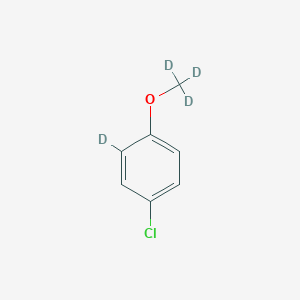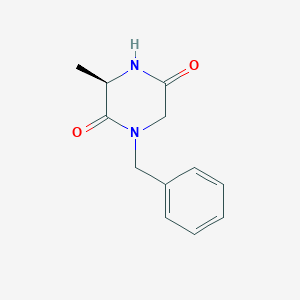
2,2,6-TriMethyl-cyclohexane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-TriMethyl-cyclohexane-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2,6,6-Trimethyl-2-cyclohexene-1-one using oxidizing agents such as oxygen or hydrogen peroxide under suitable catalytic conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust catalysts and controlled reaction environments to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
2,2,6-TriMethyl-cyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original diketone, depending on the specific reagents and conditions used .
科学研究应用
2,2,6-TriMethyl-cyclohexane-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,2,6-TriMethyl-cyclohexane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modulate biological pathways and enzyme activities .
相似化合物的比较
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
1,3-Cyclohexanedione: Another diketone with a different substitution pattern, used in various chemical syntheses.
Uniqueness
2,2,6-TriMethyl-cyclohexane-1,4-dione is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and physical properties. This makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
1125-20-8 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.20626 |
同义词 |
2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)
![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

